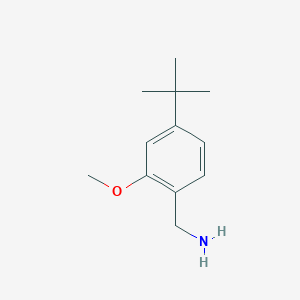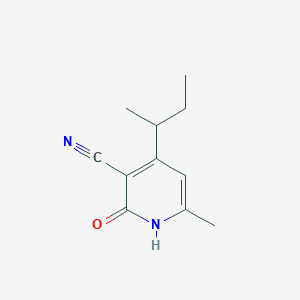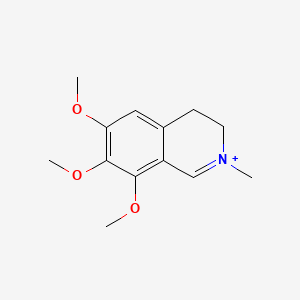
6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium is a chemical compound belonging to the isoquinolinium family. It is characterized by its unique structure, which includes three methoxy groups and a methyl group attached to the isoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium typically involves the reaction of appropriate precursors under specific conditions. One common method involves the methylation of 3,4-dihydro-6,7,8-trimethoxyisoquinoline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
化学反应分析
Types of Reactions
6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium salts, while substitution reactions can produce various alkylated or acylated derivatives .
科学研究应用
6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studies have explored its potential as a biochemical probe due to its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: It finds applications in the development of specialty chemicals and materials
作用机制
The mechanism of action of 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating specific proteins. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research .
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol
- 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium methyl sulfate
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted research applications .
属性
分子式 |
C13H18NO3+ |
|---|---|
分子量 |
236.29 g/mol |
IUPAC 名称 |
6,7,8-trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C13H18NO3/c1-14-6-5-9-7-11(15-2)13(17-4)12(16-3)10(9)8-14/h7-8H,5-6H2,1-4H3/q+1 |
InChI 键 |
NFRZLCXZXQSXPU-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC2=C(C(=C(C=C2CC1)OC)OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
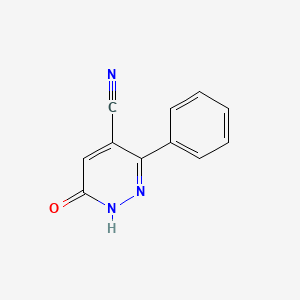
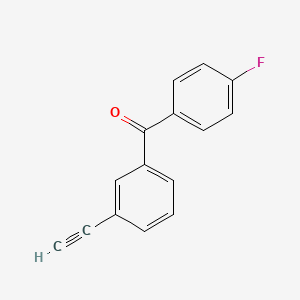
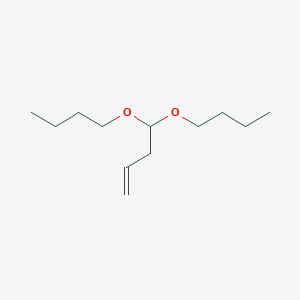
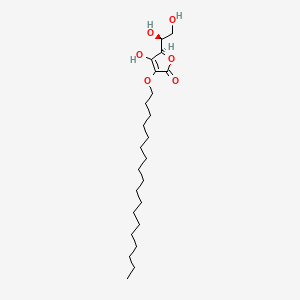
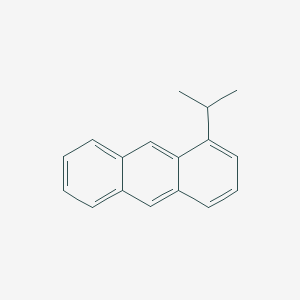
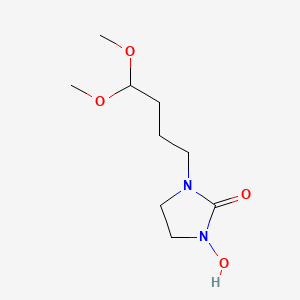
![[2-(2,3-Dimethylanilino)phenyl]acetic acid](/img/structure/B8472648.png)
![1-[3-(4-Methylcyclohex-3-en-1-yl)butyl]piperidine](/img/structure/B8472651.png)
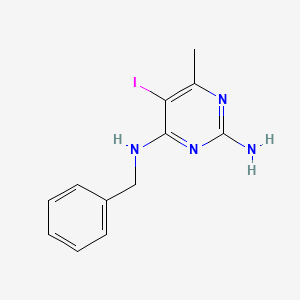
![7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B8472663.png)
![Phenyl [3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B8472677.png)
